molecular formula C9H19NO B13319841 4-Amino-1-(propan-2-yl)cyclohexan-1-ol

4-Amino-1-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B13319841
M. Wt: 157.25 g/mol
InChI Key: RJRRWCVYXLMUJD-UHFFFAOYSA-N
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Description

4-Amino-1-(propan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclohexane derivative with an amino group and a hydroxyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(propan-2-yl)cyclohexan-1-ol typically involves the reduction of a corresponding ketone or the amination of a cyclohexanol derivative. One common method is the catalytic hydrogenation of 4-(propan-2-yl)cyclohexanone in the presence of ammonia or an amine source. The reaction is usually carried out under high pressure and temperature conditions using a metal catalyst such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(propan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be further reduced to form a fully saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(propan-2-yl)cyclohexanone or 4-(propan-2-yl)cyclohexanal.

    Reduction: Formation of 4-Amino-1-(propan-2-yl)cyclohexane.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-Amino-1-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropylcyclohexylamine
  • 5-Methyl-2-(propan-2-yl)cyclohexan-1-amine

Uniqueness

4-Amino-1-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the cyclohexane ring

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-amino-1-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)9(11)5-3-8(10)4-6-9/h7-8,11H,3-6,10H2,1-2H3

InChI Key

RJRRWCVYXLMUJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(CC1)N)O

Origin of Product

United States

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